molecular formula C13H19NO4S B14836074 N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

Katalognummer: B14836074
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: WTZURRWBEAFVIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(Cyclohexyloxy)-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Cyclohexyloxy)-2-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{3-(Cyclohexyloxy)-2-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Cyclohexyloxy)-2-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can yield an amine.

Wissenschaftliche Forschungsanwendungen

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A well-known antibacterial agent with a similar sulfonamide group.

    Celecoxib: A selective COX-2 inhibitor with a sulfonamide group, used as an anti-inflammatory drug.

    Sulfamethoxazole: An antibiotic that also contains a sulfonamide group.

Uniqueness

N-(3-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structure, which includes a cyclohexyloxy group and a hydroxyl group. These functional groups can influence its reactivity and interactions with biological targets, making it distinct from other sulfonamide compounds.

Eigenschaften

Molekularformel

C13H19NO4S

Molekulargewicht

285.36 g/mol

IUPAC-Name

N-(3-cyclohexyloxy-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(13(11)15)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3

InChI-Schlüssel

WTZURRWBEAFVIS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.